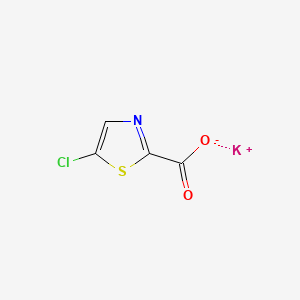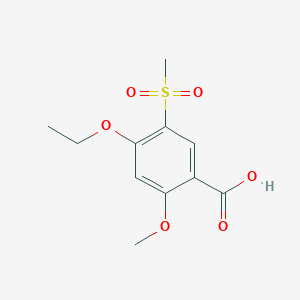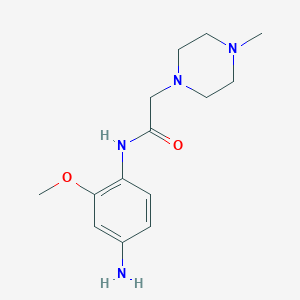![molecular formula C15H12ClN3 B13884885 4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a compound belonging to the pyrrolopyrimidine family. . It has shown promising results in various scientific studies, making it a compound of interest for further research and development.
準備方法
The synthesis of 4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves several steps. One common method includes the use of microwave-assisted synthesis, which is a robust approach for preparing pyrrolopyrimidine derivatives . The reaction conditions typically involve the use of chlorine atoms in specific positions and trichloromethyl groups. The chemical structure of the synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
化学反応の分析
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of dechlorinated products .
科学的研究の応用
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the preparation of compounds with antibacterial and antitumor activities.
作用機序
The mechanism of action of 4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves binding to specific molecular targets. For instance, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . This compound also exhibits antimycobacterial activity by binding to the enzyme RNA polymerase . Additionally, it has been shown to induce apoptosis by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
類似化合物との比較
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound is also used in the preparation of antibacterial and antitumor agents.
2-bromo-5H-pyrrolo[3,2-d]pyrimidine: This derivative has similar applications but differs in its halogen substituent.
2-fluoro-5H-pyrrolo[3,2-d]pyrimidine: Another similar compound with a different halogen substituent, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C15H12ClN3 |
|---|---|
分子量 |
269.73 g/mol |
IUPAC名 |
4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H12ClN3/c16-14-13-12(18-15(19-14)10-6-7-10)8-11(17-13)9-4-2-1-3-5-9/h1-5,8,10,17H,6-7H2 |
InChIキー |
UQMURXZAUZBNAY-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(C(=N2)Cl)NC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)

![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
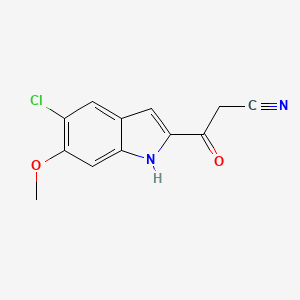
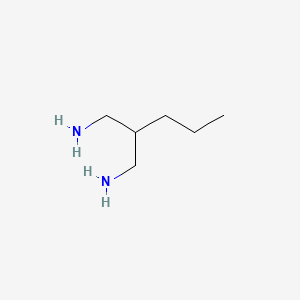
![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)
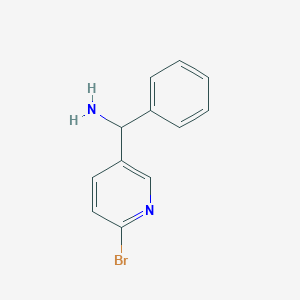
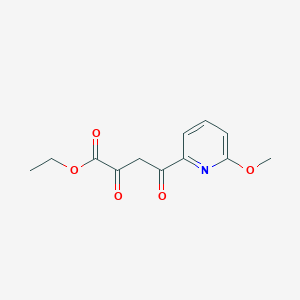
![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
